molecular formula C23H24O2 B13102152 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

Cat. No.: B13102152
M. Wt: 332.4 g/mol
InChI Key: WBCDKYGOAOHILU-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic hydrocarbon derivative featuring a dibenzoannulene core fused with a seven-membered ring system. Key structural attributes include:

  • A methoxy substituent at the 9-position, influencing electronic properties and solubility.
  • A ketone group at the 3-position, contributing to hydrogen-bonding capacity and reactivity.

The molecule’s complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors), but direct evidence for its uses is absent in the referenced materials .

Properties

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzyl-13-methoxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one

InChI

InChI=1S/C23H24O2/c1-25-21-10-11-22-18(14-21)8-5-9-19-15-20(24)12-13-23(19,22)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1H3

InChI Key

WBCDKYGOAOHILU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC(=O)C=C3CCC2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the dibenzoannulene core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzoannulene structure.

    Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with potassium carbonate in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

The compound 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This article focuses on its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by case studies and data.

Anticancer Activity

Recent studies have explored the anticancer properties of dibenzoannulenes, including derivatives like 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

The neuroprotective potential of dibenzoannulenes has been investigated due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Case studies have shown that certain derivatives can protect neuronal cells from damage induced by neurotoxic agents, indicating their potential as therapeutic agents for neurodegenerative diseases.

Organic Light Emitting Diodes (OLEDs)

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one has been studied for its optical properties, making it a candidate for use in organic light-emitting diodes. The compound's ability to emit light when subjected to an electric current could lead to advancements in display technologies. Research has shown that incorporating such compounds into OLED structures enhances their efficiency and color purity.

Photovoltaic Devices

In the realm of renewable energy, dibenzoannulenes are being investigated as materials for photovoltaic devices. Their unique electronic properties allow for effective light absorption and charge transport, which are critical for solar cell performance. Studies have reported improved energy conversion efficiencies when these compounds are integrated into solar cell designs.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in biochemical assays. For instance, studies have indicated that it can effectively inhibit specific enzymes involved in metabolic pathways related to disease states. This property positions it as a valuable tool in drug development for conditions such as diabetes and obesity.

Antimicrobial Properties

Research into the antimicrobial activity of dibenzoannulenes has revealed that they exhibit significant inhibitory effects against various bacterial strains. Case studies have documented the effectiveness of these compounds against resistant strains of bacteria, highlighting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous annulene derivatives, focusing on structural, electronic, and synthetic differences.

Core Annulene Structure

  • Target Compound : Contains a dibenzo[A,C][7]annulen core (7-membered ring fused to two benzene rings). Smaller annulenes exhibit higher ring strain and reduced thermodynamic stability compared to larger analogs .
  • Analog 1 : 2-{1-hydroxy-4-methoxy-7,11-dimethyl-5,8,9,12-tetrahydrobenzo[10]annulen-2-yl}-4-methoxy-7,11-dimethyl-5,8,9,12-tetrahydrobenzo[10]annulen-1-ol (FDB018670)
    • Features a benzo[10]annulen core (10-membered ring), reducing strain and enhancing stability.
    • Substituted with hydroxyl and methyl groups instead of benzyl and methoxy groups, altering polarity and steric effects.

Substituent Effects

Feature Target Compound Analog 1 (FDB018670)
Key Substituents 11B-Benzyl, 9-methoxy, 3-ketone 4-Methoxy, 7,11-dimethyl, 1,1'-diol
Electronic Influence Methoxy (electron-donating), ketone (polar) Hydroxyl (H-bond donor), methyl (electron-donating)
Solubility Moderate (methoxy enhances polarity) Higher (hydroxyl groups increase hydrophilicity)
Synthetic Complexity Likely high (benzyl and ketone functionalization) Moderate (methyl and hydroxyl are simpler)

Research Findings and Limitations

  • Stability : Larger annulenes (e.g., 10-membered rings) show superior thermal stability compared to 7-membered systems due to reduced angle strain.
  • Data Gaps: No experimental data (e.g., NMR, XRD, or bioactivity) for the target compound are cited in the evidence, limiting quantitative comparisons.

Biological Activity

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex polycyclic structure that contributes to its unique biological properties. Its molecular formula is C19H19O2, and it has a molecular weight of 287.36 g/mol. The presence of methoxy and benzyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one exhibits several mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.

Biological Activity Data

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production

Case Studies

Several case studies have highlighted the biological activity of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one:

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers (caspase activation) compared to untreated controls.
  • Lung Cancer Research : In A549 lung cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation and migration. The mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses.

Q & A

Q. What are the established synthetic routes for 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one, and how can reaction conditions be optimized?

The synthesis of polycyclic aromatic compounds like this derivative often involves multistep organic reactions, including Friedel-Crafts alkylation, esterification, and cyclization. For example, benzyl-protected intermediates (e.g., Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate) are synthesized via sequential benzylation and oxidation steps, followed by deprotection to yield the final structure . Key variables to optimize include:

  • Catalysts : Lewis acids (e.g., TiCl₄) for electrophilic substitutions.
  • Temperature : Controlled cooling (-10°C) to stabilize reactive intermediates.
  • Solvent systems : Use of dry dichloromethane or THF to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:

  • ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • ¹³C-NMR : Assigns carbon frameworks (e.g., carbonyl carbons at ~200 ppm, aromatic carbons at 110–150 ppm).
    Infrared (IR) spectroscopy detects functional groups (e.g., C=O stretches at ~1705 cm⁻¹). Gas chromatography-mass spectrometry (GCMS) and high-resolution mass spectrometry (HRMS) validate molecular weight but may require reconciliation of discrepancies between experimental and theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical mass spectrometry data for this compound?

Discrepancies in HRMS data (e.g., calculated vs. observed m/z) may arise from isotopic impurities, adduct formation, or isomerization. Strategies include:

  • Isotopic correction : Account for natural abundance of isotopes (e.g., ¹³C, ²H).
  • Fragmentation analysis : Compare GCMS fragmentation patterns with predicted pathways.
  • Purification : Use preparative HPLC or recrystallization to isolate pure isomers .

Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model:

  • Electrostatic potential surfaces : To predict nucleophilic/electrophilic sites.
  • Thermodynamic stability : Compare energy-minimized conformers of the dibenzoannulene core.
  • Reaction pathways : Simulate intermediates in cyclization or benzylation steps .

Q. How can impurities (e.g., 2% isomeric byproducts) impact pharmacological or material science studies, and what mitigation strategies are recommended?

Impurities may alter biological activity or crystallinity. Mitigation approaches:

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns.
  • Crystallographic screening : Optimize solvent polarity to isolate the desired polymorph.
  • Kinetic control : Adjust reaction time and temperature to favor the primary product .

Methodological Guidance

Q. What experimental design principles are critical for scaling up synthesis without compromising yield?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent volume) to identify optimal conditions.
  • In-line analytics : Implement real-time monitoring (e.g., FTIR probes) to track reaction progress.
  • Safety protocols : Ensure proper handling of reactive intermediates (e.g., benzyl halides) under inert atmospheres .

Q. How should researchers validate the purity of this compound for in vitro biological assays?

  • HPLC-DAD : Use diode-array detection to confirm ≥95% purity and monitor UV-Vis absorbance profiles.
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.
  • Melting point consistency : Compare observed ranges with literature data (±2°C tolerance) .

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